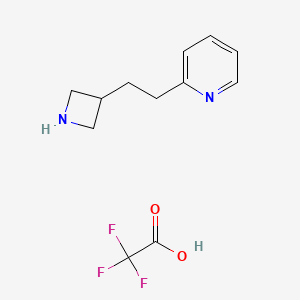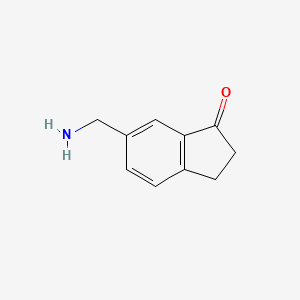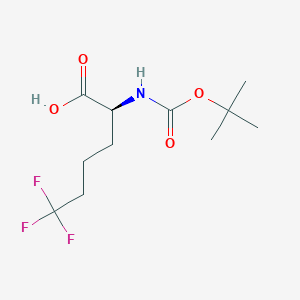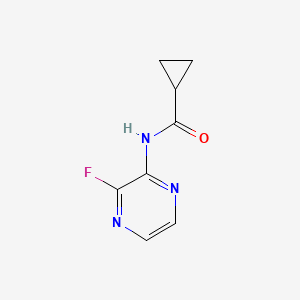![molecular formula C9H15NO2 B11757643 Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-azabicyclo[321]octane-3-carboxylate is a bicyclic compound that belongs to the family of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one, which is then subjected to a series of reactions including reduction and esterification to yield the desired product . The stereoselective reduction of intermediates is crucial to obtain the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-6-Azabicyclo[3.2.1]octan-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann funktionelle Gruppen wie Hydroxyl- oder Carbonylgruppen einführen.
Reduktion: Reduktionsreaktionen können den Oxidationszustand des Stickstoffatoms oder anderer funktioneller Gruppen verändern.
Substitution: Nucleophile Substitutionsreaktionen können vorhandene Substituenten durch neue funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise hydroxylierte Derivate ergeben, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu einer vielfältigen Palette von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
Methyl-6-Azabicyclo[3.2.1]octan-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug bei der Untersuchung von Enzymwechselwirkungen und Rezeptorbindungen.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-Azabicyclo[3.2.1]octan-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die bicyclische Struktur ermöglicht es ihm, in Bindungsstellen mit hoher Spezifität zu passen und die Aktivität des Zielmoleküls zu modulieren. Dies kann zu verschiedenen biologischen Effekten führen, abhängig von der Art des Ziels und dem Kontext der Wechselwirkung.
Wissenschaftliche Forschungsanwendungen
Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl 6-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
8-Azabicyclo[3.2.1]octan: Diese Verbindung hat eine ähnliche bicyclische Struktur, unterscheidet sich aber in der Position des Stickstoffatoms.
2-Azabicyclo[3.2.1]octan:
Einzigartigkeit
Methyl-6-Azabicyclo[3.2.1]octan-3-carboxylat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Esterfunktion einzigartig. Dies verleiht ihm besondere chemische Eigenschaften und Reaktivität im Vergleich zu anderen Azabicyclo-Verbindungen. Seine einzigartige Struktur ermöglicht auch spezifische Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung in der pharmazeutischen Chemie und anderen Bereichen macht.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
methyl 6-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-2-6-3-8(4-7)10-5-6/h6-8,10H,2-5H2,1H3 |
InChI-Schlüssel |
GGAVGSMBNBTRST-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2CC(C1)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
![tert-Butyl (S)-4-amino-1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11757590.png)


![((3S,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B11757604.png)
![tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B11757605.png)


![8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)


![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11757654.png)

